6-Phenethylamino-[1,3,5]triazine-2,4-diol
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Overview
Description
6-Phenethylamino-[1,3,5]triazine-2,4-diol is a chemical compound with the molecular formula C₁₁H₁₂N₄O₂ and a molecular weight of 232.24 g/mol It is known for its unique structure, which includes a triazine ring substituted with a phenethylamino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenethylamino-[1,3,5]triazine-2,4-diol typically involves the reaction of cyanuric chloride with phenethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the phenethylamino group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Phenethylamino-[1,3,5]triazine-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
6-Phenethylamino-[1,3,5]triazine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenethylamino-[1,3,5]triazine-2,4-diol involves its interaction with specific molecular targets and pathways. The phenethylamino group can interact with biological receptors, while the triazine ring can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Phenylamino-[1,3,5]triazine-2,4-diol: Similar structure but with a phenyl group instead of a phenethyl group.
6-Methylamino-[1,3,5]triazine-2,4-diol: Contains a methylamino group instead of a phenethylamino group.
Uniqueness
6-Phenethylamino-[1,3,5]triazine-2,4-diol is unique due to the presence of the phenethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
79246-48-3 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
6-(2-phenylethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2/c16-10-13-9(14-11(17)15-10)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,12,13,14,15,16,17) |
InChI Key |
DZOOSDNJBCTGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=O)NC(=O)N2 |
Origin of Product |
United States |
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